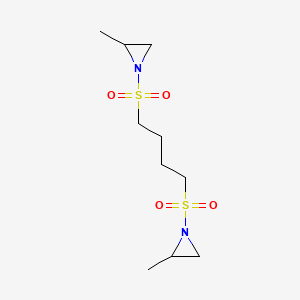
Zinc, (N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato(2-))-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, (N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato(2-))-, (T-4)- typically involves the reaction of zinc salts with N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alanine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH adjusted to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Zinc, (N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato(2-))-, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can alter the oxidation state of zinc, potentially leading to the formation of different zinc complexes.
Substitution: The ligand in the compound can be substituted with other ligands, resulting in the formation of new zinc complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of zinc oxide, while substitution reactions can yield a variety of zinc-ligand complexes .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Zinc, (N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato(2-))-, (T-4)- is used as a catalyst in various organic reactions. Its unique coordination properties make it an effective catalyst for reactions such as esterification and transesterification .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a model compound for zinc-containing enzymes. Its ability to interact with biological molecules makes it a valuable tool for studying zinc’s role in biological systems .
Medicine
In medicine, Zinc, (N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato(2-))-, (T-4)- is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in the treatment of zinc deficiency .
Industry
In industrial applications, this compound is used in the formulation of various products, including coatings, adhesives, and sealants. Its unique properties enhance the performance and durability of these products .
Mecanismo De Acción
The mechanism of action of Zinc, (N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato(2-))-, (T-4)- involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Zinc acetate
- Zinc chloride
- Zinc sulfate
Comparison
Compared to other zinc compounds, Zinc, (N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninato(2-))-, (T-4)- is unique due to its specific ligand structure, which imparts distinct coordination properties and reactivity. This uniqueness makes it particularly valuable in applications where precise control over zinc coordination is required .
Propiedades
Número CAS |
71008-10-1 |
|---|---|
Fórmula molecular |
C9H15NO5Zn |
Peso molecular |
282.6 g/mol |
Nombre IUPAC |
zinc;3-[(2,4-dihydroxy-3,3-dimethyl-1-oxidobutylidene)amino]propanoate |
InChI |
InChI=1S/C9H17NO5.Zn/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+2/p-2 |
Clave InChI |
IVABEUCPCPSYGN-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(CO)C(C(=NCCC(=O)[O-])[O-])O.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794909.png)

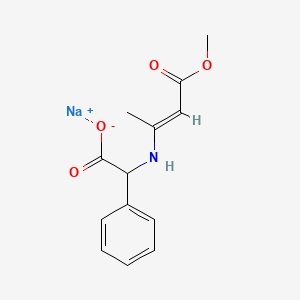
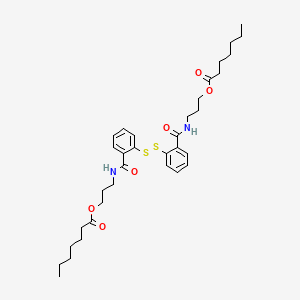
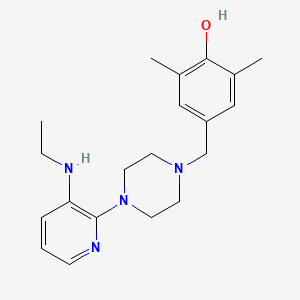
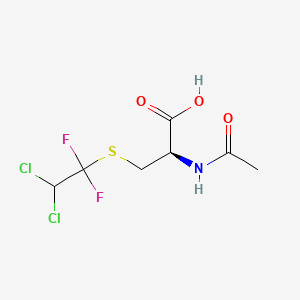
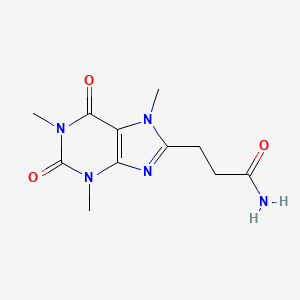
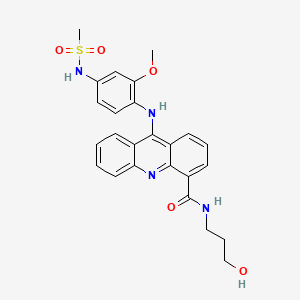


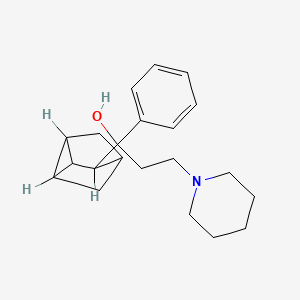
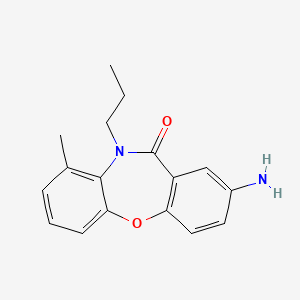
![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)
